2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-9-3-1-2-8(6-9)13-17-18-14(22-13)11-7-10(19(20)21)4-5-12(11)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPMRCCPCADVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379216 | |
| Record name | 2-(2-chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243644-29-3 | |
| Record name | 2-(2-chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The synthesis begins with the preparation of 2-(2-chloro-5-nitrophenyl)hydrazinecarboxamide, which is reacted with 3-chlorobenzoyl chloride in anhydrous dichloromethane. POCl₃ is introduced dropwise at 0–5°C to prevent exothermic side reactions. The mixture is then refluxed at 80–85°C for 6–7 hours, during which the cyclodehydration occurs, eliminating water and forming the oxadiazole ring.
After cooling, the reaction is quenched by pouring it onto crushed ice, and the pH is adjusted to 7–8 using sodium bicarbonate. The precipitated product is filtered, washed with cold water, and recrystallized from methanol to yield pure 2-(2-chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole.
Optimization and Yield Considerations
Key parameters influencing yield include:
- Molar ratio : A 1:1 stoichiometry of hydrazide to acid chloride minimizes side products.
- Solvent selection : Polar aprotic solvents like dichloromethane enhance reaction homogeneity.
- Temperature control : Maintaining reflux temperatures above 80°C ensures complete cyclization.
Reported yields for analogous 1,3,4-oxadiazoles under these conditions range from 65% to 78%, depending on substituent electronic effects. Electron-withdrawing groups on the aryl rings, such as nitro and chloro substituents, slightly reduce yields due to increased steric hindrance during cyclization.
Cyclodehydration Using Bromine and Acetic Acid
An alternative method employs bromine (Br₂) in glacial acetic acid as both an oxidizing agent and cyclization promoter. This approach is particularly useful for substrates sensitive to strong Lewis acids like POCl₃.
Stepwise Synthesis
- Hydrazone formation : 2-(2-Chloro-5-nitrophenyl)hydrazine reacts with 3-chlorobenzaldehyde in ethanol under acidic catalysis (pH 4–5) to form the corresponding hydrazone.
- Oxidative cyclization : The hydrazone intermediate is treated with bromine (1.2 equiv) in acetic acid at 60°C for 4 hours. Bromine facilitates dehydrogenation, converting the hydrazone into the oxadiazole ring.
Advantages and Limitations
- Yield : This method typically achieves 58–72% yields for disubstituted oxadiazoles.
- Side reactions : Over-oxidation can occur if bromine is in excess, leading to brominated byproducts.
- Scalability : The exothermic nature of bromine reactions necessitates careful temperature control in large-scale applications.
Alternative Synthetic Approaches
Thionyl Chloride-Mediated Cyclization
Thionyl chloride (SOCl₂) offers a milder alternative to POCl₃, particularly for heat-sensitive substrates. The reaction proceeds at room temperature over 12–24 hours, with yields comparable to POCl₃-based methods (60–70%). However, SOCl₂ generates HCl gas, requiring specialized equipment for safe handling.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. For example, irradiating the hydrazide and acid chloride mixture at 100°C for 15 minutes achieves 82% yield, reducing reaction time by 90% compared to conventional heating.
Industrial Production and Scalability
Continuous Flow Reactor Design
Industrial-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key features include:
Green Chemistry Considerations
- Catalyst recycling : Immobilized POCl₃ on silica gel reduces waste generation.
- Alternative solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in newer protocols, offering lower toxicity and comparable yields.
Characterization of Synthesized Compounds
Spectroscopic Analysis
- IR spectroscopy : Key absorption bands include C=N stretching at 1,610–1,630 cm⁻¹ and NO₂ asymmetric stretching at 1,520 cm⁻¹.
- ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.3–8.2 ppm, while the oxadiazole ring protons resonate as singlets at δ 8.5–8.7 ppm.
- Mass spectrometry : The molecular ion peak at m/z 336.13 (M+H⁺) confirms the molecular formula C₁₄H₇Cl₂N₃O₃.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves baseline separation of the target compound from byproducts, with purity >98%.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with functional groups such as azides or thiocyanates.
Reduction: Formation of 2-(2-chloro-5-aminophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole.
Oxidation: Potential formation of oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, 2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole has been studied for its efficacy against various bacterial strains. The presence of chlorine and nitro groups in its structure contributes to its bioactivity by enhancing lipophilicity and facilitating membrane penetration .
Anticancer Properties
Several studies have explored the anticancer potential of oxadiazoles. Compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cell cycle progression .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Material Science
Fluorescent Materials
The unique structure of this compound allows it to be utilized in the development of fluorescent materials. These materials are valuable in various applications including sensors and imaging technologies due to their ability to emit light upon excitation .
Polymer Additives
In material science, this compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in electronics and coatings .
Agrochemical Applications
Pesticidal Activity
Research into the pesticidal properties of oxadiazoles has identified compounds with significant activity against pests affecting crops. This compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in target organisms .
Case Studies
Mechanism of Action
The biological activity of 2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is often attributed to its ability to interact with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The presence of electron-withdrawing groups like nitro and chloro can enhance the compound’s reactivity, allowing it to form strong interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural Analogues and Substituent Effects
Key structural analogs and their substituent-driven properties are compared in Table 1.
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations :
- Sulfonyl vs. Nitro : Sulfonyl groups (e.g., in compound 20) exhibit stronger antibacterial activity (EC₅₀ = 0.17 µg/mL vs. Xoo) due to enhanced electrophilicity and membrane permeability , whereas nitro groups may prioritize cytotoxicity .
Anticancer Activity
- Compound 106 (4-Cl, 4-F) and 107 (4-Cl, 4-OCH₃) showed >95% growth inhibition (GP) at 10⁻⁵ M against multiple cancer cell lines . The target compound’s nitro group may enhance DNA damage via radical formation, but its lack of methoxy/fluoro groups could reduce selectivity.
- 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87) demonstrated 95.70% GP against SNB-75 (CNS cancer), highlighting the importance of heterocyclic fusion (e.g., quinoxaline in compound 14) for potency .
Antibacterial Activity
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole outperformed bismerthiazol (EC₅₀ = 0.17 µg/mL vs. Xoo) due to sulfone groups enhancing target binding . The target compound’s nitro group may offer weaker activity unless paired with sulfone/thioether moieties.
Anti-inflammatory Activity
Physicochemical Properties
Table 2: Physical Properties Comparison
Biological Activity
2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, characterized by its heterocyclic structure which incorporates both chloro and nitro groups. Its molecular formula is with a molecular weight of 336.13 g/mol . This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that various oxadiazole compounds can inhibit the growth of multiple cancer cell lines. The specific compound this compound has been evaluated for its potential as an anticancer agent.
Case Studies and Findings
-
In Vitro Studies : A study conducted on several oxadiazole derivatives demonstrated that compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
Compound Name Cell Line IC50 (µM) This compound MCF-7 TBD Other Oxadiazoles HCT-116 0.67 Other Oxadiazoles PC-3 0.80 - Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and inhibition of specific enzymes related to cancer proliferation. The presence of electron-withdrawing groups enhances the compound's reactivity and potential binding affinity to biological macromolecules .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that oxadiazoles can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes. Specific tests have shown promising results against various strains of bacteria, although detailed quantitative data for this particular compound is still limited .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Chloro Groups : These enhance lipophilicity and may improve membrane penetration.
- Nitro Group : This group can participate in redox reactions within biological systems, potentially leading to cytotoxic effects against cancer cells.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | Moderate | Low |
| 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | High | Moderate |
| This compound | Potentially High | Promising |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides or through multi-step protocols involving nucleophilic substitution. For example:
- Route 1 : React 2-chloro-5-nitrobenzoyl chloride with 3-chlorophenyl hydrazine in the presence of POCl₃ to form the oxadiazole ring .
- Route 2 : Use a thioether intermediate (e.g., 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol) followed by alkylation with a chlorinated nitrobenzene derivative under basic conditions (e.g., triethylamine in THF) .
- Key Considerations : Optimize reaction time (typically 6–12 hours) and temperature (80–100°C) to achieve yields >75%. Monitor progress via TLC or HPLC .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm) and coupling patterns to confirm substituent positions. Nitro groups deshield adjacent protons .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 365.02) with <2 ppm error .
- IR Spectroscopy : Identify C=N stretching (~1600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹) .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.25 (d, J=2.4 Hz, 1H, Ar-H), δ 7.82 (dd, J=8.8, 2.4 Hz, 1H) | |
| HRMS | m/z 365.0154 (calculated for C₁₄H₇Cl₂N₃O₃) |
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing nitro group at the 5-position deactivates the phenyl ring, limiting electrophilic substitution but enhancing oxidative stability. The 3-chlorophenyl group provides steric hindrance, directing reactions to the para position.
- Experimental Design : Perform Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Compare reactivity with electron-rich vs. electron-deficient boronic acids. Monitor regioselectivity via X-ray crystallography (e.g., Acta Cryst. data in ).
- Contradiction Note : Some studies report reduced yields in cross-coupling due to nitro group interference, necessitating protective strategies (e.g., nitro reduction to amine followed by re-oxidation) .
Q. What structural features contribute to its biological activity, and how can they be optimized for pesticidal applications?
- Methodological Answer :
- The 1,3,4-oxadiazole core and chloro/nitro substituents enhance binding to fungal succinate dehydrogenase (SDH). Key interactions include π-π stacking with Phe-66 and hydrogen bonding via the oxadiazole nitrogen .
- Optimization Strategies :
- Introduce thioether side chains (e.g., 2-((3-chlorobenzyl)thio)- derivatives) to improve lipid solubility and membrane penetration .
- Replace the nitro group with trifluoromethyl to reduce toxicity while maintaining potency (see analogues in ).
- Data Table :
| Derivative | Activity (IC₅₀ vs. Sclerotinia sclerotiorum) |
|---|---|
| Parent Compound | 28 µM |
| 2-((3-Cl-benzyl)thio)- analogue | 18 µM |
Q. How does the compound perform in organic electronic applications, such as OLEDs or scintillators?
- Methodological Answer :
- The conjugated oxadiazole system and electron-deficient nitro group enhance electron-transport properties. Test in bilayer OLED devices:
- Fabrication : Deposit via vapor deposition (50–100 nm thickness) alongside ITO anodes and Mg:Ag cathodes .
- Performance Metrics : Target external quantum efficiency (EQE) >1% and brightness >1000 cd/m² at <10 V driving voltage .
- Scintillator Applications : Dope into polymers (e.g., BPBD-doped matrices) and measure radiation stability under γ-irradiation (Fermilab protocols in ).
Contradiction Analysis
Q. How to resolve discrepancies in reported fungicidal activities of structurally similar oxadiazoles?
- Methodological Answer :
- Source of Variability : Differences in substituent placement (e.g., 3-chloro vs. 4-chloro on phenyl rings) alter steric and electronic profiles.
- Resolution Steps :
Conduct comparative bioassays under standardized conditions (e.g., 50 µg/mL dose, Rhizoctonia solani model) .
Use molecular docking (PDB: 2FBW) to correlate binding affinity with activity. For example, 3-chlorophenyl derivatives show stronger van der Waals interactions than 4-chloro analogues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
